N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-3-fluorobenzamide
Description
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-3-fluorobenzamide is a synthetic compound featuring a 1,3,4-thiadiazole core substituted with an adamantane moiety at position 5, an N-benzyl group, and a 3-fluorobenzamide group. The fluorine atom on the benzamide introduces electronic effects that may enhance binding affinity to biological targets. This compound’s structural complexity distinguishes it from simpler 1,3,4-thiadiazole derivatives, making it a candidate for pharmacological studies.
Properties
IUPAC Name |
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-3-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26FN3OS/c27-22-8-4-7-21(12-22)23(31)30(16-17-5-2-1-3-6-17)25-29-28-24(32-25)26-13-18-9-19(14-26)11-20(10-18)15-26/h1-8,12,18-20H,9-11,13-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVPRIZSBSVPTRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NN=C(S4)N(CC5=CC=CC=C5)C(=O)C6=CC(=CC=C6)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-3-fluorobenzamide typically involves multiple steps. The process begins with the preparation of adamantane-1-carbohydrazide, which is then treated with an appropriate isothiocyanate to yield 1-[(1-adamantan-1-yl)carbonyl]-4-substituted thiosemicarbazides. These intermediates are cyclized to form the 1,3,4-thiadiazole analogues . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and efficiency .
Chemical Reactions Analysis
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-3-fluorobenzamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like bromine . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
This compound has a wide range of scientific research applications. In medicinal chemistry, it is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets . In material science, its unique structure makes it a candidate for the development of advanced materials with specific properties, such as high thermal stability and electronic conductivity . Additionally, it has applications in agriculture as a potential pesticide or herbicide .
Mechanism of Action
The mechanism of action of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-3-fluorobenzamide involves its interaction with specific molecular targets and pathways. The adamantane moiety is known to enhance the compound’s ability to penetrate biological membranes, while the thiadiazole ring can interact with various enzymes and receptors . These interactions can lead to the inhibition of key biological processes, such as DNA replication or protein synthesis, which underlie its antimicrobial and anticancer activities .
Comparison with Similar Compounds
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-3-chlorobenzamide ()
- Molecular Formula : C₁₉H₂₀ClN₃OS
- The absence of the N-benzyl group reduces lipophilicity (ClogP ≈ 4.2 vs. estimated 5.5 for the target compound).
5-(Adamantan-1-yl)-N-methyl-1,3,4-thiadiazol-2-amine ()
- Molecular Formula : C₁₂H₁₈N₄S
- Key Differences :
- Substitutes the benzamide and benzyl groups with a methylamine group.
- Impact : The amine group enables hydrogen bonding (N–H⋯N interactions in crystal packing) , which the target compound lacks. This may improve solubility but reduce membrane permeability compared to the lipophilic benzamide and benzyl groups.
N-[5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-3-methylbutanamide ()
- Molecular Formula : C₂₄H₃₁N₃OS
- Key Differences: Replaces 3-fluorobenzamide with a 3-methylbutanamide group.
Physicochemical Properties
Table 1: Comparative Physicochemical Data
*Estimated based on ’s structural analogue.
- Melting Points: Adamantane derivatives generally exhibit high melting points (>130°C) due to rigid, hydrophobic packing .
Biological Activity
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-3-fluorobenzamide is a compound that combines the unique structural features of adamantane and thiadiazole, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features:
- Adamantane moiety : Known for its ability to fit into hydrophobic pockets of proteins.
- Thiadiazole ring : Capable of forming hydrogen bonds and participating in various non-covalent interactions.
- Benzamide group : Contributes to the overall stability and interaction with biological targets.
Molecular Formula
The molecular formula for this compound is with a molecular weight of approximately 350.46 g/mol.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets:
- The adamantane structure enhances binding affinity to protein targets due to its bulky nature.
- The thiadiazole ring can engage in critical hydrogen bonding, stabilizing the compound's interaction with enzymes or receptors involved in various biological pathways .
Biological Activities
Research has indicated several potential biological activities for this compound:
Antimicrobial Activity
Studies have shown that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance:
- In vitro studies demonstrated that compounds similar to this compound show promising antibacterial activity against a range of Gram-positive and Gram-negative bacteria .
| Compound | Activity | Target Organism |
|---|---|---|
| 5a | Antibacterial | Staphylococcus aureus |
| 5b | Antifungal | Candida albicans |
| 5c | Broad-spectrum | Various pathogens |
Anticancer Potential
Research indicates that adamantane derivatives can inhibit tumor cell proliferation. For example:
- In vitro tests revealed that adamantane-linked compounds effectively inhibited the growth of several human cancer cell lines. The mechanism often involves disruption of cellular processes linked to cell cycle regulation .
Case Studies
- Antiparasitic Activity : A study demonstrated that related compounds showed efficacy against Trypanosoma brucei, the causative agent of African sleeping sickness. The lead compound exhibited low micromolar EC50 values, indicating strong antiparasitic activity .
- Antiviral Properties : Adamantane derivatives have been noted for their antiviral effects against influenza and HIV. Research suggests that such compounds can inhibit viral replication by targeting specific viral proteins .
Q & A
Q. Methodological Answer :
- X-ray crystallography : Resolve the adamantane-thiadiazole conformation and fluorobenzamide torsion angles (e.g., C–S bond distances of ~1.68–1.72 Å and dihedral angles <10° between aromatic rings) .
- Spectroscopy : ¹H NMR (δ 1.6–2.1 ppm for adamantane protons; δ 7.2–7.5 ppm for fluorobenzyl groups) and ¹³C NMR (δ 170–175 ppm for thiadiazole carbons) .
- HRMS : Confirm molecular weight (e.g., [M+H]+ at m/z 476.18) .
Advanced: How can researchers design experiments to evaluate the compound’s biological activity against target enzymes?
Q. Methodological Answer :
- In vitro assays : Use enzyme inhibition assays (e.g., fluorescence-based or colorimetric) with recombinant targets (e.g., kinases or proteases) at varying concentrations (1–100 µM). Include positive controls (e.g., staurosporine) and measure IC₅₀ values .
- Cellular assays : Test cytotoxicity in cancer cell lines (e.g., MTT assay) and compare with non-cancerous cells to assess selectivity .
- Data validation : Triplicate experiments with statistical analysis (ANOVA, p < 0.05) to minimize variability .
Advanced: What computational strategies are employed to predict binding modes and pharmacokinetic properties?
Q. Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., hydrophobic pockets accommodating adamantane) .
- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to analyze electronic properties (e.g., HOMO-LUMO gap ~4.5 eV) and electrostatic potential maps .
- ADMET prediction : Tools like SwissADME predict logP (~3.2), moderate solubility (~50 µM), and blood-brain barrier permeability .
Advanced: How to resolve contradictions between computational binding predictions and experimental IC₅₀ values?
Q. Methodological Answer :
- Re-evaluate docking parameters : Adjust protonation states of active-site residues or include solvent molecules (explicit water models) .
- Molecular dynamics (MD) : Run 100-ns simulations to assess binding stability (RMSD < 2.0 Å) and identify transient interactions (e.g., hydrogen bonds with Ser or Tyr residues) .
- Experimental validation : Use mutagenesis (e.g., alanine scanning) to confirm critical residues for binding .
Advanced: What strategies guide structure-activity relationship (SAR) studies for optimizing bioactivity?
Q. Methodological Answer :
- Substituent variation : Replace fluorobenzyl with chloro-/methoxy-groups to assess electronic effects. Adamantane can be substituted with bicyclo[2.2.1]heptane for steric comparisons .
- Bioisosteric replacement : Replace thiadiazole with oxadiazole to evaluate heterocycle impact on potency .
- Pharmacophore mapping : Identify essential features (e.g., adamantane’s hydrophobicity, fluorine’s electronegativity) using MOE or Discovery Studio .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
